molecular formula C9H12N2O B1401006 (1-(Pyridin-2-yl)azetidin-3-yl)methanol CAS No. 1420975-94-5

(1-(Pyridin-2-yl)azetidin-3-yl)methanol

Cat. No.: B1401006
CAS No.: 1420975-94-5
M. Wt: 164.2 g/mol
InChI Key: SDNHCHZORARLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a valuable azetidine-containing building block in medicinal chemistry and pharmacological research, particularly in the development of novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . This compound features a key azetidine-3-yl-methanol scaffold linked to a pyridin-2-yl group, a structural motif shared with advanced research compounds like sazetidine-A analogs . Researchers are exploring these analogs for their selective interactions with α4β2 nAChR subtypes, a primary target in the central nervous system for studying addiction pathways . Compounds based on this scaffold demonstrate a high binding affinity for α4β2 nAChRs and exhibit a potent ability to desensitize these receptors, a mechanism that is being investigated to reduce voluntary alcohol intake in animal models . The structural core of this chemical serves as a critical intermediate for synthesizing more complex molecules designed to have reduced agonist activity while maintaining high receptor selectivity, a profile that may lead to improved side-effect characteristics compared to existing treatments . Its application is fundamental for scientists working in early-stage drug discovery for neurological and substance use disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-pyridin-2-ylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNHCHZORARLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420975-94-5
Record name [1-(pyridin-2-yl)azetidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution and Cyclization Approach

This is the most commonly reported strategy for synthesizing this compound and involves the following key steps:

  • Starting Materials: Pyridin-2-yl substituted precursors such as 2-chloropyridine derivatives or pyridin-2-ylmethylamines
  • Reaction Type: Intramolecular nucleophilic substitution leading to azetidine ring formation
  • Typical Conditions: Controlled temperature, often with base catalysis to promote cyclization
  • Outcome: Formation of the azetidine ring with the hydroxymethyl substituent introduced either pre- or post-cyclization

This method benefits from relatively straightforward reaction conditions and moderate to good yields. It allows for structural versatility by varying substituents on the pyridine ring or the azetidine nitrogen.

Reductive Cyclization of Imines

An alternative synthesis involves reductive cyclization of imines derived from appropriate precursors:

  • Process:

    • Formation of imines from aldehydes/ketones and amines
    • Reduction using sodium borohydride in refluxing methanol
    • Intramolecular nucleophilic attack leading to aziridine intermediate formation
    • Ring expansion or rearrangement to azetidine ring
  • Yields: Moderate to high yields reported, though side reactions such as isomerization to aziridines can occur, reducing isolated yields

  • Advantages: Allows access to highly substituted azetidines and structural diversity by varying imine substituents
  • Challenges: Requires careful control of reaction conditions to avoid side reactions and optimize selectivity.

Palladium-Catalyzed Cross-Coupling and Subsequent Hydrolysis

In some synthetic sequences, palladium-catalyzed cross-coupling reactions are employed to assemble the pyridinyl-azetidine framework, followed by hydrolysis or reduction steps to install the hydroxymethyl group:

  • Key Steps:
    • Coupling of azetidine precursors with halogenated pyridines using Pd catalysts (e.g., Pd(dppf)Cl2) and bases like cesium carbonate
    • Subsequent hydrolysis or reduction to convert esters or acetates into the hydroxymethyl group
  • Reaction Conditions: Typically performed in anhydrous solvents such as toluene or dioxane, under nitrogen atmosphere, and elevated temperatures (95-100 °C) for extended periods (16-18 hours)
  • Yields: Variable, often moderate (20-50%) depending on substrate and purification methods
  • Utility: Enables the introduction of diverse pyridine substituents and functional groups, facilitating compound optimization for biological studies.

Industrial and Continuous Flow Synthesis

Recent industrial approaches have optimized the synthesis of this compound hydrochloride salt by:

  • Employing continuous flow reactors to enhance reaction efficiency and product purity
  • Using oxidants such as iodine or tert-butyl hydroperoxide to facilitate oxidation steps
  • Controlling reaction parameters strictly to avoid side product formation and improve yield and scalability
  • Resulting in high-purity products suitable for pharmaceutical research.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges/Limitations Typical Yield (%) Reference
Nucleophilic Substitution/Cyclization Pyridin-2-ylmethylamines, base, heat Straightforward, versatile Moderate yields, requires control 50-70
Reductive Cyclization of Imines Sodium borohydride, refluxing methanol Access to substituted azetidines Side reactions, isomerization 40-60
Pd-Catalyzed Cross-Coupling + Hydrolysis Pd catalysts, cesium carbonate, toluene/dioxane, heat Structural diversity, functional group tolerance Moderate yields, long reaction times 20-50
Continuous Flow Industrial Synthesis Iodine or tert-butyl hydroperoxide, flow reactor High purity, scalable Requires specialized equipment >70

Detailed Research Findings

  • The nucleophilic substitution/cyclization approach is favored for its simplicity and adaptability to various substituents on the pyridine ring, enabling the synthesis of analogs for drug discovery.
  • Reductive cyclization methods provide routes to more complex azetidine derivatives but require careful optimization to suppress aziridine formation and maximize azetidine yield.
  • Pd-catalyzed cross-coupling reactions have expanded the scope of pyridinyl azetidines accessible, allowing for late-stage functionalization and incorporation of diverse substituents, though yields can be modest and purification challenging.
  • Industrial synthesis leveraging continuous flow technology has demonstrated improvements in efficiency and product quality, making the compound more accessible for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (1-(Pyridin-2-yl)azetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1-(Pyridin-2-yl)azetidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential therapeutic agents. Its structural motifs are found in various pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its reactivity and structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the azetidine ring can provide steric hindrance or conformational constraints, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1-(Pyridin-2-yl)azetidin-3-yl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications Reference
This compound C₉H₁₂N₂O 164.20 Azetidine core, pyridin-2-yl, hydroxymethyl Potential drug intermediate
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.23 Pyrrolidine core, 6-fluoro-pyridine Enhanced electronic effects (fluorine)
N-(1-(tert-butyl)-2-oxo-3-(pyridin-2-yl)azetidin-3-yl)-N-propylacetamide C₁₇H₂₅N₃O₂ 303.195 Azetidinone core, tert-butyl, acetamide 44% synthesis yield; bioactive potential
(6-chloro-2-(1-(5-chloro-6-(trifluoromethyl)pyridin-2-yl)azetidin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methanol C₂₂H₂₀Cl₂F₃N₅O 506.33 Polycyclic indole, chloro/trifluoromethyl High molecular weight; lipophilic
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone C₁₄H₂₀N₄O₃S 324.40 Methanone linker, sulfonyl, piperazine Designed for kinase inhibition studies

Key Observations:

Core Ring Modifications: Replacing the azetidine ring with pyrrolidine (five-membered ring) in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol increases ring flexibility and molecular weight (196.23 vs. 164.20 g/mol) . The azetidinone (β-lactam) derivative in introduces a ketone group, altering reactivity and enabling amide bond formation .

Bulky groups like tert-butyl () or trifluoromethyl () increase steric hindrance and lipophilicity, impacting solubility and bioavailability .

Functional Group Additions: The methanone derivative () replaces the hydroxymethyl group with a ketone-linked piperazine-sulfonyl moiety, expanding hydrogen-bonding and polar surface area for macromolecular targeting . Hydrochloride salt formation () improves crystallinity and stability for pharmaceutical formulations .

Synthetic Feasibility: The tert-butyl-azetidinone compound () was synthesized in 44% yield via sodium hydride-mediated alkylation, suggesting moderate efficiency for similar scaffolds . Complex derivatives (e.g., ) likely require multi-step syntheses, increasing cost and reducing scalability .

Biological Activity

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyridine ring and an azetidine moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its interactions with biological targets, potential therapeutic applications, and structural analogs.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This structure includes:

  • A pyridine ring , which is known for its role in various biological activities.
  • An azetidine ring , contributing to the compound's ability to interact with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of specific receptors and enzyme inhibition. The predictions from computational models suggest that this compound may interact with various biological targets involved in metabolic pathways and disease processes.

Key Biological Activities

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.
  • Receptor Modulation : The compound has shown promise as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders and addiction .
  • Potential Therapeutic Applications : Its structural features suggest potential applications in treating diseases such as cancer and neurodegenerative disorders due to its ability to selectively bind to target proteins.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities associated with compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
2-Pyridyl-AzetidinePyridine ring; azetidine corePotential neuroprotective effects
Pyridazine DerivativesSimilar ring structureAntimicrobial properties
1-(Pyridin-3-yl)azetidineDifferent substitution on pyridineAnticancer activity

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound and its analogs:

  • Nicotinic Receptor Studies : Research has demonstrated that compounds similar to this compound can selectively desensitize α4β2 nAChRs, which are critical for cognitive functions and addiction treatment. For instance, analogs have been shown to reduce nicotine self-administration and improve cognitive performance in animal models .
  • Stability and Binding Affinity : Investigations into the stability of these compounds under physiological conditions have revealed that modifications at specific positions on the pyridine ring can significantly alter binding affinity and pharmacological properties. For example, substituting the 2-position on the pyridine with electron-donating groups enhances receptor binding .

Q & A

Q. What are the key considerations for synthesizing (1-(Pyridin-2-yl)azetidin-3-yl)methanol?

Synthesis of this compound requires precise control over reaction conditions, including temperature, solvent choice, and stoichiometry. For azetidine derivatives, cyclization reactions are critical; for example, coupling pyridinyl groups to azetidine rings often involves reductive amination or nucleophilic substitution. Chromatographic techniques (e.g., column chromatography) are essential for purification to avoid side products like unreacted intermediates or isomers. Reaction progress should be monitored via TLC or HPLC to ensure high yields (>70%) and purity (>95%) .

Q. How can the compound’s structure and purity be validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is the primary method for structural confirmation, with emphasis on characteristic peaks for the azetidine ring (e.g., δ 3.5–4.5 ppm for CH₂OH) and pyridinyl protons (δ 7.0–8.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 179.1). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while X-ray crystallography (using SHELX software ) resolves stereochemistry if crystalline forms are obtainable .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable in inert organic solvents (e.g., DMSO, ethanol) at –20°C for long-term storage. However, the hydroxyl group may undergo oxidation under ambient conditions; thus, argon or nitrogen atmospheres are recommended during handling. Degradation studies via accelerated thermal stress (40–60°C) and humidity tests (75% RH) should be conducted, with periodic HPLC analysis to detect decomposition products like aldehydes or ketones .

Advanced Research Questions

Q. What reaction mechanisms dominate in substitution reactions involving the hydroxyl group?

The hydroxyl group can participate in nucleophilic substitution (e.g., Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate) to form ethers or esters. Alternatively, oxidation with Dess-Martin periodinane converts it to a ketone, which can undergo further functionalization (e.g., Grignard additions). Computational studies (DFT) predict activation energies for these pathways, while LC-MS tracks intermediates like oxonium ions .

Q. How can computational modeling guide the design of derivatives for target-specific bioactivity?

Molecular docking (e.g., AutoDock Vina) against G-protein-coupled receptors (GPCRs) or kinases identifies binding poses, with scoring functions prioritizing derivatives with improved affinity. Pharmacophore models highlight essential features like hydrogen-bond donors (OH group) and aromatic π-stacking (pyridinyl ring). MD simulations (>100 ns) assess stability of ligand-target complexes, correlating with IC₅₀ values from enzymatic assays .

Q. How should researchers resolve contradictions in biological assay data for this compound?

Discrepancies in IC₅₀ values (e.g., between enzyme-linked and cell-based assays) may arise from off-target effects or solubility issues. Validate assays using positive controls (e.g., known GPCR modulators) and orthogonal methods (e.g., SPR for binding kinetics). Dose-response curves with Hill slopes >1 suggest cooperative binding, requiring structural analogs to isolate pharmacophores. Statistical tools (e.g., ANOVA) differentiate assay variability from true biological effects .

Q. What strategies optimize regioselectivity in azetidine ring functionalization?

Protecting group strategies (e.g., tert-butyldimethylsilyl for the hydroxyl group) direct reactions to the azetidine nitrogen. Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity during C–N bond formation. Kinetic studies (e.g., in situ IR) identify rate-determining steps, while Hammett plots correlate substituent effects with reaction outcomes .

Q. How do structural analogs compare in terms of pharmacokinetic properties?

Comparative studies with analogs (e.g., 1-(3-fluoropropyl)azetidin-3-yl derivatives) reveal logP differences impacting blood-brain barrier penetration. Metabolic stability assays (e.g., liver microsomes) quantify CYP450-mediated oxidation rates. Bioavailability studies in rodent models correlate plasma half-lives (t₁/₂) with structural features like pyridinyl substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyridin-2-yl)azetidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Pyridin-2-yl)azetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.